SU11271
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
669764-16-3 |
|---|---|
Molecular Formula |
C29H31N5O4S |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(3Z)-5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C29H31N5O4S/c1-18-25(30-19(2)27(18)29(36)33-14-12-32(3)13-15-33)17-23-22-16-21(8-9-24(22)31-28(23)35)39(37,38)34-11-10-20-6-4-5-7-26(20)34/h4-9,16-17,30H,10-15H2,1-3H3,(H,31,35)/b23-17- |
InChI Key |
MHTSQKQLTZCFPE-QJOMJCCJSA-N |
SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Appearance |
yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11271; SU11271; SU 11271. |
Origin of Product |
United States |
Mechanistic Elucidation of Su11271 Kinase Inhibition
Direct Enzymatic Inhibition of MET Kinase Activity
SU11271 functions by directly inhibiting the catalytic activity of the MET kinase enzyme. aacrjournals.orgresearchgate.net
In Vitro Biochemical Characterization of MET Kinase Inhibition Potency
In vitro kinase assays have demonstrated that this compound is a potent inhibitor of MET kinase. Studies have reported IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for this compound in the nanomolar range. For instance, an average IC50 value of 0.04 μM (40 nM) has been reported for this compound against MET kinase in an in vitro assay. aacrjournals.org Other related pyrrole-indolinone derivatives also showed potent inhibitory activity against MET kinase in similar assays, with IC50 values ranging between 10 and ~200 nM. aacrjournals.org
Here is a table summarizing representative in vitro inhibition data for this compound and related compounds:
| Compound | Target Kinase | In Vitro IC50 (μM) |
| This compound | MET | 0.04 aacrjournals.org |
| SU11274 | MET | 0.01 aacrjournals.org |
| SU11606 | MET | 0.17 aacrjournals.org |
Molecular Docking and ATP-Competitive Binding Site Interaction Analysis
This compound is a derivative of 3-pyrrole indoline-2-ones. aacrjournals.org Molecular docking studies have been utilized to understand how this compound interacts with the MET kinase domain. A homology model of the MET kinase domain, often developed using the crystal structure of related kinases like FGFR1, has been used to visualize the binding of this compound. aacrjournals.org These studies suggest that this compound docks into the ATP-binding site of the MET kinase. aacrjournals.org This indicates that this compound likely acts as an ATP-competitive inhibitor, competing with adenosine (B11128) triphosphate (ATP) for binding to the active site of the kinase, thereby preventing the transfer of a phosphate (B84403) group and subsequent substrate phosphorylation. nih.govnih.govguidetopharmacology.orgguidetopharmacology.orgmetabolomicsworkbench.org The design of these compounds, including the addition of specific substituents to the indolinone and pyrrole (B145914) rings, was guided by such structural insights to enhance inhibition of MET kinase activity. aacrjournals.org
Downstream Signaling Pathway Modulation by this compound
Inhibition of MET kinase activity by this compound leads to the modulation of various intracellular signaling cascades that are typically activated by the MET receptor. aacrjournals.orgnih.gov
Inhibition of HGF-Induced MET Receptor Autophosphorylation in Cellular Models
Activation of the MET receptor by its ligand, HGF, leads to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. researchgate.netnih.govnih.govresearchgate.net This autophosphorylation is a critical initial step in initiating downstream signaling. nih.gov Studies in various cellular models, such as A549 cells, have shown that this compound inhibits HGF-induced MET receptor autophosphorylation in a dose-dependent manner. aacrjournals.org This inhibition of phosphorylation directly reflects this compound's ability to block the enzymatic activity of the MET kinase in a cellular context. aacrjournals.org The total level of MET protein is generally not affected by this compound treatment, indicating that its effect is on the phosphorylation status rather than protein expression. aacrjournals.org
Modulation of Key Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt, STAT3)
The MET signaling pathway, upon activation by HGF, typically leads to the activation of several downstream signaling cascades, including the RAS/MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. nih.govfrontiersin.orgmedchemexpress.complos.orgresearcherslinks.comresearchgate.netnih.gov These pathways are involved in mediating the diverse cellular responses triggered by MET activation, such as proliferation, survival, and migration. aacrjournals.orgnih.govfrontiersin.org
Inhibition of MET kinase activity by this compound is expected to attenuate the activation of these downstream pathways. While direct studies specifically detailing the effect of this compound on all these pathways were not extensively found in the provided context, related MET inhibitors, such as SU11274, have been shown to inhibit the phosphorylation of downstream kinases, including Akt, in cellular models. nih.govtandfonline.com Given that this compound is a potent MET inhibitor from the same class of compounds aacrjournals.orgtandfonline.com, it is mechanistically expected to exert similar inhibitory effects on these downstream cascades that are dependent on active MET signaling. The activation of PI3K/Akt and RAS/RAF/MAPK pathways are subsequently activated upon HGF/MET signaling activation, facilitating cellular processes like proliferation and survival. nih.gov Therefore, by inhibiting MET, this compound would consequently modulate the activity of these pathways.
Specificity and Selectivity Profiling of Su11271
Kinase Selectivity Spectrum Determination in Vitro
In vitro kinase assays are employed to quantify the inhibitory potency of SU11271 against various kinases. This involves measuring the concentration of this compound required to inhibit 50% of the kinase activity (IC50 value).
Evaluation against Structurally Related Receptor Tyrosine Kinases (e.g., RON)
This compound is a derivative of 3-pyrrole indoline-2-ones, initially developed as potent inhibitors of the Met kinase aacrjournals.org. Ron (MST1R) is a receptor tyrosine kinase that is closely related to Met, exhibiting high sequence homology in its kinase domain aacrjournals.orgatlasgeneticsoncology.org. Studies have shown that this compound exhibits only moderate inhibitory activity against Ron in biochemical assays, being at least 10-fold less potent against Ron compared to Met aacrjournals.org. Cellular assays also indicated significantly lower potency against Ron, with an estimated IC50 value greater than 50 µM for this compound aacrjournals.org.
Assessment of Activity against Distantly Related Kinases (e.g., FGFR1, FLK-1/VEGFR2)
Beyond closely related kinases, the activity of this compound has been assessed against more distantly related tyrosine and serine/threonine kinases. This compound has been shown to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) and Fms-like tyrosine kinase 1 (FLT1), also known as Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), to a certain extent aacrjournals.org. FLK-1, also known as Kinase insert domain receptor (KDR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is another receptor tyrosine kinase involved in angiogenesis nih.govnih.govresearchgate.net. This compound also showed some inhibitory activity against FLK-1 aacrjournals.org.
Comparative Selectivity with Analogues (e.g., SU11274, SU11606)
This compound is part of a series of 3-pyrrole indoline-2-one derivatives that includes analogues such as SU11274 and SU11606 aacrjournals.org. These compounds exhibit varying potencies and selectivities depending on their specific substituents aacrjournals.org. In in vitro kinase assays, this compound, SU11274, and SU11606 demonstrated potent inhibitory activity towards Met kinase, with average IC50 values of 0.04 µM, 0.01 µM, and 0.17 µM, respectively aacrjournals.org.
The following table summarizes representative in vitro kinase inhibition data (IC50 values in µM) for this compound and its analogues against key kinases:
| Compound | Met (IC50 µM) | Ron (IC50 µM) | FGFR1 (IC50 µM) | FLK-1/VEGFR2 (IC50 µM) |
| This compound | 0.04 aacrjournals.org | Moderate aacrjournals.org | To a certain extent aacrjournals.org | To a certain extent aacrjournals.org |
| SU11274 | 0.01 aacrjournals.org | Moderate aacrjournals.org | ~800x less potent than this compound aacrjournals.org | ~100x less potent than this compound aacrjournals.org |
| SU11606 | 0.17 aacrjournals.org | Moderate aacrjournals.org | Not specified in detail aacrjournals.org | 0.18 aacrjournals.org |
Note: "Moderate" and "To a certain extent" indicate inhibition is less potent than against Met, as described in the source, without precise IC50 values provided in the snippet for this compound against Ron, FGFR1, and FLK-1.
Implications of Selectivity for Preclinical Research Design and Target Validation
The selectivity profile of this compound has significant implications for the design of preclinical research and the validation of its intended target, Met kinase. Using selective inhibitors is generally preferred in research to minimize off-target effects that could confound results and potentially lead to toxicities aacrjournals.org.
The moderate inhibition of Ron, a closely related kinase, suggests that studies using this compound should consider the potential for Ron inhibition to contribute to observed effects, particularly in systems where Ron signaling is active aacrjournals.org. However, the significantly lower potency against Ron compared to Met indicates a preferential activity towards Met aacrjournals.org.
The "certain extent" of inhibition observed for FGFR1 and FLK-1/VEGFR2 with this compound implies that at higher concentrations, off-target inhibition of these kinases could occur aacrjournals.org. This is particularly relevant when designing dose-ranging studies or interpreting results obtained at concentrations significantly exceeding the IC50 for Met. For instance, SU11606, which shows potent activity against FLK-1, might exert effects through both Met and VEGFR2 inhibition, potentially leading to additive anti-tumor effects by targeting multiple pathways involved in tumor growth, metastasis, and angiogenesis aacrjournals.org.
The comparative selectivity data with analogues like SU11274 highlight how structural modifications can impact the selectivity profile aacrjournals.org. SU11274, with its improved selectivity against FLK-1 and FGFR1 while retaining Met potency, serves as an example of how lead optimization aims to achieve a more favorable selectivity profile for research tools and potential therapeutic candidates aacrjournals.org.
In preclinical research, understanding the selectivity spectrum of this compound is crucial for:
Target Validation: Confirming that observed biological effects are primarily due to Met inhibition rather than off-target activity.
Experimental Design: Selecting appropriate concentrations of this compound to maximize on-target effects while minimizing off-target effects.
Interpretation of Results: Accounting for potential contributions of off-target inhibition, especially when using higher doses or in complex biological systems.
Comparison with Analogues: Using compounds with different selectivity profiles (like SU11274 or SU11606) can help dissect the roles of individual kinases or pathways in a biological process.
While this compound is a potent Met inhibitor, its activity against other kinases like Ron, FGFR1, and FLK-1 needs to be considered during preclinical investigation to ensure accurate target validation and interpretation of experimental outcomes aacrjournals.org.
Preclinical Efficacy Studies of Su11271: in Vitro Cellular Models
Effects on Cellular Proliferation
Cellular proliferation, a hallmark of cancer, is often driven by dysregulated growth factor signaling. nih.gov SU11271 has been shown to interfere with HGF-mediated proliferative signals in various carcinoma cell lines. dovepress.comtandfonline.comresearchgate.netnih.govaacrjournals.org
Inhibition of HGF-Induced DNA Synthesis (e.g., BrdUrd Incorporation Assays)
HGF stimulation leads to increased DNA synthesis, a measure of cell proliferation. nih.govnih.govcore.ac.uk Studies using BrdUrd incorporation assays have demonstrated the ability of this compound to inhibit this HGF-induced DNA synthesis. In HGF-stimulated BxPC3 human pancreatic carcinoma cells, this compound inhibited BrdUrd incorporation with an IC₅₀ value of 2.27 μM. aacrjournals.org This indicates that this compound effectively blocks the proliferative signal initiated by HGF binding to MET. aacrjournals.org The inhibitory effect on cell proliferation was not attributed to cytotoxicity at the tested concentrations. aacrjournals.org
Dose-Dependent Antiproliferative Activity in Established Carcinoma Cell Lines (e.g., BxPC3 Pancreatic Carcinoma, A549 Lung Carcinoma)
This compound exhibits dose-dependent antiproliferative activity in several established carcinoma cell lines. In addition to inhibiting HGF-induced proliferation in BxPC3 cells, this compound has also been shown to suppress HGF-mediated cell proliferation in other cancer cell types. dovepress.comtandfonline.comresearchgate.netnih.gov While specific dose-response data for A549 cells regarding HGF-induced proliferation by this compound were not explicitly detailed in the provided snippets, A549 cells are known to be responsive to HGF/SF stimulation and are commonly used in studies evaluating inhibitors of this pathway. aacrjournals.orgnih.govmdpi.comsynthego.com General antiproliferative effects in A549 cells have been observed with various treatments in other studies. mdpi.comnih.govoaepublish.com
Modulation of Cellular Motility and Invasion
Cellular motility and invasion are critical processes in tumor metastasis. ijbs.comsartorius.comwikipedia.org HGF/MET signaling plays a significant role in promoting these behaviors. nih.govmdpi.comembopress.org this compound has been evaluated for its capacity to modulate HGF-induced cell motility and invasion in various in vitro models. dovepress.comtandfonline.comresearchgate.netnih.govaacrjournals.org
Inhibition of HGF-Induced Cell Scattering Assays (e.g., MDCK Cells)
Cell scattering assays, particularly using MDCK epithelial cells, are a classical method to assess HGF-induced cell motility, where compact colonies disperse into individual cells upon HGF stimulation. nih.govmdpi.comembopress.orgarvojournals.org this compound has been shown to significantly inhibit the HGF-induced scattering process in MDCK cells in a dose-dependent manner. aacrjournals.org At a concentration of 2.5 μM, this compound started to show inhibitory effects on HGF-induced cell scattering. aacrjournals.org
Impact on Wound Healing/Scratch Assays (e.g., NCI-H441 Lung Carcinoma Cells)
Wound healing or scratch assays are used to measure the migratory capacity of cells by observing their movement into a created cell-free gap. sartorius.comnih.govabcam.compri-cella.com this compound has been demonstrated to inhibit the motility of NCI-H441 human lung carcinoma cells in a wound healing/scratch assay. aacrjournals.org While detailed data were not provided, this indicates that this compound can suppress the directed migration of these cells. aacrjournals.org
Suppression of In Vitro Invasion through Extracellular Matrix (e.g., Matrigel Invasion Assays with A549, B16F1 Cells)
In vitro invasion assays, such as those utilizing Matrigel-coated Boyden chambers, evaluate the ability of cells to degrade and move through an artificial extracellular matrix barrier, mimicking the invasive step of metastasis. sartorius.comwikipedia.orgmdpi.complos.org this compound has been shown to inhibit the invasion of A549 human lung carcinoma cells and B16F1 melanoma cells through Matrigel in a Boyden chamber invasion assay. aacrjournals.org This suggests that this compound can suppress the invasive potential of these cancer cell lines. aacrjournals.org
Influence on Morphological Changes in HGF-Stimulated Cells
HGF-induced cell scattering is a well-established in vitro model used to assess the ability of compounds to inhibit c-Met-mediated cellular migration and invasion, processes that are often accompanied by significant morphological changes. Inhibition of c-Met signaling is expected to counteract the morphological alterations induced by HGF binding.
Studies on SU11274, a selective c-Met inhibitor structurally related to this compound, have demonstrated its effectiveness in inhibiting HGF-mediated cellular responses. In human MDCK cells, which exhibit Met-mediated scattering upon HGF stimulation, SU11274 was shown to inhibit this scattering with an IC50 value of 0.152 μM chemspider.com. This indicates that low micromolar concentrations of SU11274 are sufficient to block the cellular changes that lead to scattering, a key morphological manifestation of activated HGF/c-Met signaling. The ability of SU11274 to abrogate HGF-dependent phosphorylation of c-Met is likely the underlying mechanism for this observed inhibition of morphological changes and motility chemspider.com.
While direct experimental data for this compound's effect on HGF-stimulated morphological changes was not specifically found, its identification as a compound developed for MET kinase inhibition alongside SU11274 suggests it would likely exert similar inhibitory effects on HGF-induced scattering and associated morphological alterations in sensitive cell lines.
Assessment of Cytostatic versus Cytotoxic Cellular Responses
Evaluating whether a compound exerts cytostatic (inhibiting cell proliferation) or cytotoxic (inducing cell death) effects is critical in preclinical assessments. For c-Met inhibitors like this compound, both mechanisms can contribute to their potential anti-tumor activity.
Research on SU11274 has provided data on its impact on both cell proliferation and apoptosis in various cancer cell lines. SU11274 effectively suppressed the proliferation of pancreatic cancer cells, which was linked to the downregulation of cyclin D1 epo.org. In c-Met-expressing non-small cell lung cancer (NSCLC) cells, SU11274 inhibited cell viability with IC50 values ranging from 0.8 to 4.4 μM chemspider.com. Furthermore, SU11274 induced G1 cell cycle arrest, with an increase in cells in the G1 phase from 42.4% to 70.6% at a concentration of 5 μM in certain cell lines chemspider.com. This indicates a significant cytostatic effect by halting the cell cycle.
Given the close structural and mechanistic relationship between this compound and SU11274 as c-Met inhibitors, it is plausible that this compound would exhibit similar cytostatic effects by inhibiting proliferation and inducing cell cycle arrest, as well as cytotoxic effects through the induction of apoptosis in cancer cells where c-Met signaling is active.
Summary of In Vitro Findings for SU11274 (Related to this compound)
| Cellular Response | Cell Line(s) Affected | Key Finding | Concentration | Citation |
| Inhibition of Scattering | Human MDCK cells (HGF-stimulated) | Inhibited Met-mediated scattering (IC50) | 0.152 μM | chemspider.com |
| Inhibition of Cell Growth | H69, H345 (HGF-induced) | Inhibited HGF-induced cell growth (IC50) | 3.4 μM (H69), 6.5 μM (H345) | chemspider.com |
| Inhibition of Cell Viability | c-Met-expressing NSCLC cells | Inhibited cell viability (IC50 range) | 0.8 - 4.4 μM | chemspider.com |
| Cell Cycle Arrest | Various cancer cell lines | Induced G1 cell cycle arrest (% cells in G1) | 5 μM (increase to 70.6%) | chemspider.com |
| Apoptosis Induction | Various cancer cell lines | Induced caspase-dependent apoptosis (% apoptosis) | 1 μM (24%) | chemspider.com |
| Suppression of Proliferation | Pancreatic cancer cells | Suppressed proliferation | Not specified | epo.org |
| Suppression of Motility | Pancreatic cancer cells | Significantly suppressed motility | Not specified | epo.org |
Note: The data presented in this table are primarily derived from studies on SU11274, a closely related c-Met inhibitor to this compound.
Preclinical Efficacy Studies of Su11271: in Vivo Animal Models
Evaluation of Tumor Growth Inhibition in Murine Xenograft Models
Murine xenograft models, involving the transplantation of human cancer cells or tissues into immunodeficient mice, are widely used to evaluate the antitumorigenic effects of potential therapies. These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo.
Orthotopic and Subcutaneous Xenograft Models Utilizing Human Cancer Cell Lines
Cell line-derived xenograft (CDX) models are created by implanting cultured human cancer cell lines into immunodeficient mice. These models can be established at subcutaneous or orthotopic sites. Subcutaneous models, where cells are injected under the skin, are relatively easy to establish and monitor, making them suitable for initial efficacy screening and studying tumor growth and angiogenesis. Orthotopic models involve implanting cancer cells into the organ or tissue matching the cancer's origin, which can better mimic the native tumor microenvironment and metastatic behavior observed in patients.
While specific detailed data on SU11271's efficacy in inhibiting tumor growth in various subcutaneous or orthotopic human cancer cell line xenografts were not comprehensively provided in the search results, one source indicates that this compound has been tested in mouse xenograft model experiments, showing efficacy in gastric carcinoma cells. This suggests that this compound has demonstrated tumor growth inhibitory effects in at least one type of CDX model. The assessment of tumor growth inhibition in such models typically involves measuring tumor volume over time and comparing growth rates between treated and control groups.
Impact on Angiogenesis in Preclinical Models
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Many preclinical studies evaluate the ability of a therapeutic agent to inhibit tumor angiogenesis. In vivo angiogenesis assays and assessment of vascular markers within tumors are common methods.
One search snippet briefly mentions this compound in the context of inhibiting angiogenesis. While detailed data on the extent or mechanisms of this anti-angiogenic effect in in vivo models were not provided, the known role of MET signaling in promoting angiogenesis suggests that a MET inhibitor like this compound could exert anti-angiogenic effects. Preclinical models allow for the assessment of changes in microvessel density or the formation of functional blood vessels within tumors following treatment.
Influence on Tumor Microenvironment Components
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (such as fibroblasts and endothelial cells), immune cells, extracellular matrix, and signaling molecules. The TME plays a significant role in tumor growth, progression, and response to therapy. Preclinical animal models, particularly orthotopic and PDX models, are valuable tools for studying the intricate interactions within the TME and how therapeutic agents influence these components.
While specific detailed findings on how this compound influences various components of the tumor microenvironment in in vivo models were not available in the provided search results, studies utilizing animal models can investigate the effects of MET inhibition on stromal cell populations, immune cell infiltration, or the extracellular matrix composition. The ability of in vivo models to capture the complex interplay between tumor cells and their surrounding environment makes them essential for understanding the multifaceted effects of targeted therapies like this compound.
Structure Activity Relationship Sar Studies of Su11271 and Its Analogues
Identification of Key Structural Determinants for Potent MET Kinase Inhibition
Studies on pyrrole-indolinone derivatives, including SU11271 (identified as compound 18 in some literature), have revealed key structural features essential for potent MET kinase inhibition. Strategic modifications to the core pyrrole-indolinone scaffold significantly influence inhibitory activity. Specifically, the addition of certain groups at the C5 position of the indolone ring and on the pyrrole (B145914) ring of precursor compounds has been shown to enhance inhibitory activity against MET kinase, leading to the development of potent analogues such as this compound, SU11606, and SU11274. nih.govnih.govwikipedia.org
The binding mode of this class of inhibitors within the ATP-binding site of MET kinase involves crucial interactions. While specific detailed interactions for this compound might vary slightly, studies on related compounds like crizotinib (B193316) (a different class of MET inhibitor but interacting with the same site) highlight the importance of hydrogen bonds with residues in the hinge region, such as P1158 and M1160, and pi-pi interactions with residues like Y1230. nih.govnih.gov These interactions contribute to the stable binding of the inhibitor within the kinase domain, thereby blocking ATP binding and subsequent phosphorylation. The conformation of the activation loop in the MET kinase domain can also influence the binding of these indolinone compounds. nih.gov
Potent and selective pyrrole-indolinone MET kinase inhibitors have been identified that effectively inhibit hepatocyte growth factor/scatter factor (HGF/SF)-induced receptor phosphorylation and downstream cellular responses. harvard.eduwikipedia.orgciteab.com
Rational Design and Synthesis of Pyrrole-Indolinone Derivatives for Optimized Activity
The rational design and synthesis of pyrrole-indolinone derivatives have been central to optimizing their activity as MET kinase inhibitors. This process often involves iterative structural modifications based on SAR information and structural insights from kinase-inhibitor complexes. Rational drug design approaches targeting specific features of the MET kinase, including potential mutant sites that confer resistance, represent a key strategy for developing improved inhibitors. nih.govnih.gov
Examples of rational design within this class include the synthesis of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones with varied substituents at the C-3' position of the pyrrole ring. This approach has successfully yielded compounds with subnanomolar IC50 values against MET kinase, demonstrating the effectiveness of targeted structural modifications for enhancing potency. wikipedia.org The development of other MET inhibitors, such as glumetinib, also involved iterative structural optimization processes from precursor molecules, illustrating the typical drug discovery pipeline for this class of compounds. nih.govnih.gov Rational design, synthesis, and SAR analysis are fundamental aspects of developing potent c-Met inhibitors. citeab.com
Application of Quantitative Structure-Activity Relationship (QSAR) Approaches in Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) approaches have been valuable tools in the optimization of pyrrole-indolinone kinase inhibitors. These methods establish mathematical models correlating structural descriptors of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogues and guiding the design of compound libraries.
Three-dimensional QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in combination with molecular docking studies, have been applied to pyrrole-indolinone series targeting various kinases, including Aurora A kinase and PDK1. wikipedia.orgcenmed.commims.comwikidata.org Although these studies may not have focused specifically on MET inhibitors, they demonstrate the applicability of QSAR methodologies to the pyrrole-indolinone scaffold for understanding key structural requirements and predicting inhibitory potency. These QSAR models, often visualized through contour maps, highlight regions in space around the molecule where specific physiochemical properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. wikipedia.orgcenmed.commims.com Molecular docking provides insights into the likely binding orientation and interactions of the inhibitors within the kinase active site, complementing the QSAR analysis. wikipedia.orgmims.com The integration of 3D-QSAR and docking studies allows for a more comprehensive interpretation of SAR and facilitates the rational design of novel inhibitors with improved predicted activities. wikipedia.orgmims.com Prediction Oriented QSAR, a ligand-based design approach, also utilizes information from focused libraries and known active compounds to generate predictive models. unige.ch
Correlation between Structural Modifications and Kinase Selectivity Profiles
Structural modifications to the pyrrole-indolinone scaffold have a significant impact on the kinase selectivity profiles of these inhibitors. Altering substituents on both the pyrrole and oxindole (B195798) rings can tune the potency and selectivity for inhibiting different kinases. nih.gov
Modifications to the pyrrole moiety, in particular, have been shown to significantly influence kinase inhibitory selectivity. wikipedia.org The C(5) and C(6) positions of the oxindole moiety are also important sites for structural modification that can substantially affect ligand-protein binding affinity and, consequently, selectivity. wikipedia.org
Investigations into Acquired Resistance Mechanisms to Met Kinase Inhibitors General Context for Su11271
Analysis of Molecular Adaptations Leading to Diminished Efficacy in Preclinical Models
Preclinical models, such as cancer cell lines and xenografts, treated with MET kinase inhibitors like SU11271, have revealed various molecular adaptations that contribute to diminished drug efficacy. These adaptations can involve alterations in the target itself (MET) or the activation of alternative signaling pathways that bypass the MET blockade. Studies have shown that continuous exposure to MET inhibitors can select for resistant cell populations exhibiting distinct genetic and molecular profiles.
Role of MET Gene Amplification and Exon 14 Skipping Mutations in Resistance
MET gene amplification is a well-established mechanism of both primary and acquired resistance to various tyrosine kinase inhibitors, including those targeting EGFR. oncokb.orgamoydx.com It involves an increase in the copy number of the MET gene, leading to overexpression of the MET protein and subsequent activation of downstream signaling pathways, even in the presence of a MET inhibitor. oncokb.org MET amplification has been observed as an acquired resistance mechanism to EGFR TKIs, accounting for a notable percentage of resistance cases in EGFR-mutant non-small cell lung cancer (NSCLC). amoydx.comfrontiersin.org
MET exon 14 skipping mutations are another important type of MET alteration with oncogenic potential. These mutations lead to the exclusion of exon 14 during mRNA splicing, resulting in a MET protein with a missing regulatory domain. dovepress.com This loss impairs the degradation of the MET receptor, leading to its accumulation and constitutive activation of downstream signaling. dovepress.com While MET exon 14 skipping mutations are targetable alterations, the development of acquired resistance to MET inhibitors in patients with these mutations has also been observed. nih.gov Second-site mutations within the MET kinase domain have been identified as one potential mechanism of acquired resistance to MET inhibitors like Crizotinib (B193316) in patients with MET exon 14 skipping. nih.gov
Preclinical studies, potentially involving compounds like this compound in earlier research, would have contributed to understanding how these genetic alterations impact sensitivity to MET inhibition and drive resistance.
Exploration of Compensatory Signaling Pathways in Drug-Resistant Models
Beyond alterations in the MET gene itself, activation of compensatory signaling pathways is a significant mechanism of acquired resistance to MET kinase inhibitors. Cancer cells can activate alternative pathways that maintain cell proliferation and survival despite MET inhibition. nih.govimrpress.com Studies using MET inhibitor-resistant models have explored the involvement of various pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. amegroups.orgoncotarget.com For instance, upregulation of mTOR and Wnt signaling proteins has been observed in cell lines with acquired resistance to MET inhibitors. plos.org This compensatory activation can bypass the blocked MET signaling and sustain tumor growth. plos.org Research involving compounds like this compound in preclinical settings would have helped identify and characterize these alternative activated pathways in resistant cells.
Development of Preclinical Strategies for Overcoming Resistance
Based on the understanding of resistance mechanisms elucidated through preclinical studies, various strategies have been explored to overcome acquired resistance to MET kinase inhibitors. These strategies often involve combination therapies targeting the identified resistance mechanisms. For example, combining MET inhibitors with inhibitors of compensatory pathways, such as PI3K/AKT/mTOR or MAPK pathway inhibitors, has shown promise in preclinical models. amegroups.orgoncotarget.complos.org Additionally, strategies targeting multiple tumorigenic pathways simultaneously are being investigated. nih.gov The development of next-generation MET inhibitors active against resistant MET mutations, such as those in the kinase domain, is another approach. Preclinical studies using compounds like this compound, particularly in the context of understanding resistance, would have contributed to the rationale for these combination and next-generation approaches.
Preclinical Combination Therapy Strategies with Su11271
Rationale for Combining SU11271 with Other Targeted Agents in Preclinical Settings
The rationale behind combining this compound with other targeted agents in preclinical settings often stems from the desire to overcome potential resistance mechanisms or target multiple signaling pathways simultaneously. This compound is known to inhibit certain receptor tyrosine kinases, and combining it with inhibitors targeting different pathways or components within the same pathway could lead to synergistic effects. For example, combining this compound with other kinase inhibitors, such as EGFR inhibitors like gefitinib (B1684475) or erlotinib, or HER2 inhibitors like lapatinib, could potentially block compensatory signaling routes that might limit the effectiveness of this compound alone wikipedia.orgwikipedia.orgmims.com. Similarly, combining this compound with inhibitors of the PI3K/Akt/mTOR pathway, such as rapamycin (B549165) or everolimus, could address crosstalk between signaling cascades that contribute to tumor growth and survival fishersci.cawikipedia.orgfishersci.dkciteab.comwikidata.orgmims.comguidetopharmacology.orgfishersci.ca. The aim is to achieve a more comprehensive blockade of pro-survival and pro-proliferative signals within cancer cells.
Evaluation of Synergistic and Additive Effects in In Vitro Co-Treatment Models
In vitro studies using cancer cell lines are crucial for evaluating the nature of the interaction between this compound and other agents. These studies typically involve treating cancer cells with varying concentrations of this compound alone and in combination with other drugs. The effects on cell proliferation, viability, and apoptosis are measured. Synergistic effects occur when the combined effect of the drugs is greater than the sum of their individual effects, while additive effects occur when the combined effect is equal to the sum of their individual effects. Various methods, such as isobolographic analysis or calculation of combination index values, are used to quantify these interactions. These in vitro models help to identify promising drug combinations that warrant further investigation in more complex in vivo settings.
Identification of Predictive Biomarkers for Combination Therapy Response in Preclinical Studies
Identifying predictive biomarkers in preclinical studies is essential for determining which patients are most likely to benefit from this compound-based combination therapies. This involves analyzing molecular characteristics of cancer cells or tumors, such as gene mutations, protein expression levels, or activation status of signaling pathways, and correlating these with the response to combination treatment. For instance, preclinical studies might investigate whether specific mutations in receptor tyrosine kinases or downstream signaling molecules predict sensitivity or resistance to this compound combinations. Changes in biomarker levels following treatment can also provide insights into the mechanism of action and potential for acquired resistance. These preclinical findings can inform the design of future clinical trials, allowing for the selection of patient populations most likely to respond to the combination therapy.
Future Directions in Su11271 Preclinical Research
Exploration of Novel Biological Targets or Undesired Off-Target Effects for Research Purposes
Understanding the full spectrum of a small molecule's interactions within a biological system is critical in preclinical research. While SU11271 is known as a MET inhibitor, future preclinical research directions involve a deeper exploration of potential novel biological targets and the characterization of undesired off-target effects. Small molecule drugs, in general, have the potential to interact with unintended, sometimes unknown, biological targets, which can contribute to preclinical observations nih.govnih.gov. Identifying these off-target interactions early in the research process is crucial for reducing attrition rates in drug discovery and development nih.gov.
Advanced techniques, such as chemical proteomics, are being increasingly utilized to identify unknown targets of compounds within complex biological matrices researchgate.net. Applying such methods to this compound or related compounds could reveal interactions beyond MET, providing insights into potential polypharmacological effects or mechanisms contributing to observed preclinical outcomes. Research is ongoing to unravel additional targets of existing drugs and understand their off-target effects, highlighting a broader trend in preclinical investigation biorxiv.org.
Furthermore, exploring the activity of this compound against other members of the MET family or related kinases, such as the RON receptor tyrosine kinase, which is a validated drug target in various cancers, could identify novel areas of research researchgate.net. Preclinical studies involving inhibitors and antibodies targeting RON are ongoing, suggesting the relevance of investigating related kinases in the context of MET inhibition researchgate.net. Understanding these broader interaction profiles can inform the design of more selective next-generation inhibitors or identify potential combination therapy strategies.
Development and Utilization of Advanced Preclinical Models for Efficacy Assessment
The landscape of preclinical research models is continuously evolving to better recapitulate the complexity of human cancers and improve the predictivity of preclinical findings. Future directions in this compound-related research emphasize the development and utilization of advanced preclinical models for efficacy assessment. These advanced models, often referred to as New Approach Methodologies (NAMs), are gaining traction in preclinical safety studies emkatech.com.
Organoid models and patient-derived xenografts (PDXs) are prominent examples of advanced preclinical tools that offer significant advantages over traditional 2D cell cultures crownbio.combinasss.sa.crfrontiersin.org. PDX-derived organoids (PDXOs), generated from PDX tumor tissues, are particularly valuable as they closely replicate the genetic, molecular, and structural features of the original tumors, providing superior predictive power for assessing drug efficacy crownbio.commedicilon.com.
These models are being increasingly used to investigate tumor heterogeneity, evaluate drug responses, and explore mechanisms of resistance in a more physiologically relevant setting binasss.sa.crmedicilon.com. Studies have successfully established organoids from various sources in lung cancer, demonstrating their ability to recapitulate the genomic alterations and drug sensitivity observed in primary tumors binasss.sa.cr. The use of PDXOs allows for high-throughput screening and the simultaneous testing of multiple combination strategies, accelerating the preclinical evaluation process crownbio.com. By bridging the gap between in vivo PDX models and in vitro studies, PDXOs offer a versatile platform for preclinical efficacy assessment of MET inhibitors and compounds derived from the this compound scaffold medicilon.com. Patient-derived models, in general, are recognized for their ability to better reflect the characteristics of the tumor of origin compared to conventional models, making them essential for more translatable preclinical research frontiersin.org.
Integration of Multi-Omics Data to Predict and Understand Preclinical Response
The integration of multi-omics data represents a crucial future direction in preclinical research to gain a more comprehensive understanding of biological systems and predict responses to compounds like this compound. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and other omic layers, provide a holistic view that single-omics data cannot capture biobide.comnih.gov.
Integrating multi-omics data allows for the development of sophisticated predictive models for disease progression, treatment outcomes, and patient responses in the preclinical setting biobide.comnih.gov. These technologies significantly influence experimental design by providing deeper insights into complex interactions and networks within biological systems biobide.com. High-throughput techniques and advanced computational tools are essential for managing and interpreting the vast amounts of data generated by multi-omics profiling biobide.com.
Specifically in cancer research, multi-omics approaches aid in elucidating disease mechanisms, identifying potential biomarkers for response or resistance, and ultimately informing the development of more precise therapeutic strategies biobide.commdpi.com. Integrating multi-omics data into predictive models has the potential to significantly enhance their accuracy, which is paramount for advancing precision medicine approaches in preclinical studies nih.govmdpi.com. The integration of deep learning with multi-omics data is a rapidly evolving area that holds promise for uncovering novel disease mechanisms and predicting drug response nih.govmdpi.com. While challenges exist in effectively integrating heterogeneous and high-dimensional omics data, ongoing research is focused on developing robust methods to leverage this information for a better understanding of preclinical responses to targeted therapies like MET inhibitors.
Design of Next-Generation MET Inhibitors Based on the this compound Scaffold
This compound's development from the precursor molecule SU5402 involved strategic structural modifications to enhance its inhibitory activity against the MET kinase nih.gov. This highlights the importance of the molecular scaffold as a starting point for designing improved inhibitors. Future preclinical research will likely focus on leveraging the structural insights gained from this compound to design next-generation MET inhibitors.
Understanding the structure-activity relationships of this compound and how specific modifications to the indolone and pyrrole (B145914) rings of its precursor improved MET inhibition is crucial for rational drug design nih.gov. While this compound itself is an oxoindoline, the principle of using a well-defined scaffold for the design of protein kinase inhibitors is a common strategy in medicinal chemistry, as exemplified by the importance of the pyrazole (B372694) scaffold in the development of various kinase inhibitors, including some targeting c-Met mdpi.com.
Research is continuously ongoing to develop novel MET inhibitors, particularly those aimed at overcoming mechanisms of acquired resistance that can emerge with targeted therapies nih.govfrontiersin.orgnih.gov. The this compound scaffold, or modified versions thereof, could serve as a basis for designing compounds with improved potency, selectivity, or pharmacokinetic properties. Exploring different chemical modifications and substitutions on the core structure of this compound could lead to the identification of novel compounds with enhanced inhibitory profiles against MET, including potentially against mutated or overexpressed forms of the receptor associated with resistance. The goal is to develop next-generation MET inhibitors characterized by high efficiency and selectivity, offering additional therapeutic alternatives in the future nih.gov.
Q & A
Q. What experimental methodologies are recommended to validate SU11271's selectivity for MET tyrosine kinase in vitro?
To confirm this compound's selectivity, employ kinase profiling assays using recombinant MET and off-target kinases. Measure inhibition rates (IC50 values) via fluorescence-based or radioactive ATP-binding assays. Validate cellular specificity by assessing downstream signaling (e.g., Akt phosphorylation via Western blotting) in MET-dependent vs. MET-independent cancer cell lines . For reproducibility, follow standardized protocols for cell culture conditions and assay normalization, as outlined in experimental design guidelines .
Q. How should researchers design initial dose-response experiments to assess this compound's anti-proliferative effects?
Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture dose-dependent responses. Include positive controls (e.g., known MET inhibitors) and vehicle controls. Quantify cell viability via MTT or CellTiter-Glo assays at 48–72 hours post-treatment. Analyze data using nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values. Ensure consistency in cell seeding density and serum conditions, as HGF-mediated MET activation can skew results .
Q. What are the critical parameters for evaluating this compound's impact on cancer cell invasion in Boyden chamber assays?
Optimize Matrigel concentration and incubation time to mimic physiological invasion. Pre-treat cells with this compound for 24 hours prior to seeding. Quantify invaded cells using crystal violet staining or fluorescence-based detection. Normalize data to HGF-stimulated controls and account for batch-to-batch variability in extracellular matrix components .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across heterogeneous tumor models?
Perform stratified analyses based on MET expression levels (e.g., immunohistochemistry or RNA-seq data). Use isogenic cell lines with MET amplification vs. wild-type to isolate genetic confounding factors. Integrate proteomic profiling to identify compensatory pathways (e.g., EGFR or HER2 activation) that may reduce this compound sensitivity. Cross-validate findings with patient-derived xenograft (PDX) models to assess translational relevance .
Q. What statistical approaches are optimal for analyzing this compound's synergistic effects with chemotherapeutic agents?
Apply the Chou-Talalay combination index (CI) method to distinguish additive vs. synergistic interactions. Use high-throughput screening to test multiple dose ratios, followed by ANOVA with post-hoc Tukey tests. Address variability by repeating experiments across independent biological replicates and reporting 95% confidence intervals .
Q. What methodological considerations are critical when adapting this compound studies to 3D tumor spheroid models?
Optimize spheroid formation using low-adhesion plates and confirm MET activity in 3D vs. 2D cultures via qPCR or phospho-MET staining. Monitor spheroid viability longitudinally using ATP-based assays or live/dead fluorescence imaging. Account for drug penetration limitations by comparing outer vs. inner spheroid cell death via confocal microscopy .
Data Analysis & Reproducibility
Q. How should researchers address batch variability in this compound compound preparation for in vivo studies?
Document synthesis protocols (e.g., purity ≥98% via HPLC) and storage conditions (e.g., desiccated, −80°C). Include batch numbers in metadata and perform periodic stability assays. For in vivo dosing, use vehicle-matched controls and report pharmacokinetic parameters (e.g., plasma half-life) to ensure consistency across experiments .
Q. What steps ensure reproducibility in this compound-mediated apoptosis assays?
Standardize apoptosis markers (e.g., Annexin V/PI flow cytometry or caspase-3 cleavage) across labs. Share raw flow cytometry files (FCS format) and gating strategies via repositories like FlowRepository. Validate antibody specificity using knockout cell lines or competitive peptides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
